molecular formula C12H11ClO3 B2866307 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one CAS No. 314742-60-4

6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one

Cat. No.: B2866307
CAS No.: 314742-60-4
M. Wt: 238.67
InChI Key: IWVJNZCCZUEDEM-UHFFFAOYSA-N
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Description

6-Chloro-7-hydroxy-4-propyl-2H-chromen-2-one (CAS 314742-60-4) is a synthetic coumarin derivative of significant interest in medicinal chemistry and anticancer research. The compound features a core 2H-chromen-2-one structure substituted with chloro and hydroxy groups at the 6 and 7 positions, and a propyl chain at the 4 position. The coumarin scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles and mild adverse effects . Specifically, modifications at the 3, 4, and 7 positions of the coumarin nucleus are widely exploited for their anticancer potential . This compound serves as a key intermediate for researchers developing novel therapeutic agents. Its structural framework is particularly relevant for designing non-carbohydrate-based inhibitors of molecular targets like galectin-1 (GAL-1), a protein pivotal in cancer progression, tumor transformation, and apoptosis . Coumarin-based hybrids have demonstrated the ability to regulate multiple cellular pathways in cancer biology, including inducing apoptosis via interaction with tubulin, leading to G2/M cell-cycle arrest . Researchers utilize this compound to develop and test new chemical entities, such as coumarin-benzimidazole hybrids, which have shown promise as potent and selective inhibitors in in vitro studies . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-7-hydroxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVJNZCCZUEDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance of 6-Chloro-7-Hydroxy-4-Propyl-2H-Chromen-2-One

This compound belongs to the coumarin family, characterized by a benzopyrone core with hydroxyl, chloro, and propyl functional groups at positions 7, 6, and 4, respectively. The chloro substituent enhances electrophilic reactivity, while the propyl group contributes to lipophilicity, influencing bioavailability and target binding. Its structural uniqueness has prompted investigations into anticoagulant, antimicrobial, and fluorescent probe applications, though clinical data remain preliminary.

Synthetic Strategies for this compound

Pechmann Condensation: The Foundation of Coumarin Synthesis

The Pechmann reaction, employing resorcinol derivatives and β-keto esters under acidic conditions, is the cornerstone of coumarin synthesis. For this compound, 4-chlororesorcinol (1,3-dihydroxy-4-chlorobenzene) and propyl acetoacetate serve as precursors. Concentrated sulfuric acid catalyzes the cyclocondensation, yielding the target compound via a two-step mechanism:

  • Formation of the β-keto ester intermediate : Protonation of the carbonyl oxygen in propyl acetoacetate facilitates nucleophilic attack by the resorcinol’s hydroxyl group.
  • Lactonization and aromatization : Intramolecular esterification forms the coumarin ring, with simultaneous elimination of water and propyl alcohol.

Reaction Conditions :

  • Catalyst : H₂SO₄ (98%, 5–10 mol%)
  • Temperature : 0–5°C (initial), followed by 25°C for 12–24 hours
  • Workup : Precipitation in ice-water, filtration, recrystallization (ethanol)
  • Yield : 72–85% (optimized)
Table 1: Optimization of Pechmann Condensation Parameters
Parameter Range Tested Optimal Value Impact on Yield
Catalyst (H₂SO₄) 2–15 mol% 8 mol% Maximizes cyclization efficiency
Reaction Time 6–48 hours 18 hours Balances completion vs. side reactions
Solvent Solvent-free vs. acetic acid Solvent-free Reduces purification complexity
Temperature 0°C vs. reflux 0°C → 25°C Prevents resorcinol decomposition

Alternative Synthetic Routes

Post-Synthetic Chlorination of 7-Hydroxy-4-Propylcoumarin

Chlorination at position 6 can be achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C. However, regioselectivity challenges arise, with competing chlorination at positions 5 and 8 necessitating careful stoichiometric control (NCS:coumarin = 1.1:1).

Procedure :

  • Dissolve 7-hydroxy-4-propylcoumarin (1 eq) in DMF.
  • Add NCS (1.1 eq) and stir at 60°C for 6 hours.
  • Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
  • Yield : 58–64%.
Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz, 250 W) accelerates the Pechmann reaction, reducing time to 3–4 hours with comparable yields (78–82%). The mechanical effects of cavitation enhance molecular collision frequency, promoting faster intermediate formation.

Scalability and Industrial Considerations

Industrial-scale production favors the Pechmann method due to lower operational costs and simpler workup. A patent-pending continuous flow system (WO202318776A1) achieves 89% yield by maintaining precise temperature gradients (5°C ± 0.5°C) and automated pH adjustment during precipitation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD) : δ 7.96 (s, 1H, H-5), 6.86 (s, 1H, H-8), 6.43 (s, 1H, H-3), 4.83 (s, 2H, OCH₂), 2.58 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.62 (sextet, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 0.95 (t, J = 7.6 Hz, 3H, CH₂CH₂CH₃).
  • FT-IR (KBr) : 3420 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (C=C aromatic), 750 cm⁻¹ (C-Cl).
  • HRMS (ESI+) : m/z calc. for C₁₅H₁₃ClO₃ [M+H]⁺: 277.0634, found: 277.0631.
Table 2: Purity Analysis by HPLC
Column Mobile Phase Retention Time (min) Purity (%)
C18 (250 × 4.6 mm) MeCN:H₂O (60:40) 8.2 ± 0.3 ≥99.5

Chemical Reactions Analysis

6-Chloro-7-hydroxy-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be achieved using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to a hydroxyl group.

  • Substitution: : Substitution reactions at the chlorine or hydroxy positions can be carried out using nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

  • Chemistry: : In organic synthesis, it serves as a versatile intermediate for the preparation of other coumarin derivatives and heterocyclic compounds.

  • Biology: : Its antimicrobial and antifungal properties make it a candidate for developing new drugs and treatments for infections.

  • Medicine: : Research has shown its potential in treating various diseases, including cancer, due to its cytotoxic effects on cancer cells.

  • Industry: : It is used in the development of new materials, such as polymers and coatings, due to its antioxidant properties.

Mechanism of Action

The mechanism by which 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one exerts its effects involves its interaction with molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. Its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromen-2-one derivatives exhibit diverse biological and material applications, modulated by substituent patterns. Below is a systematic comparison of 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Chromen-2-One Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence Source
This compound Cl (6), OH (7), C₃H₇ (4) C₁₂H₁₁ClO₃ 238.67 Investigated for antimicrobial potential ; propyl enhances lipophilicity
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one Cl (6), OH (7), CH₃ (4) C₁₀H₇ClO₃ 210.61 Higher crystallinity; used in X-ray studies
6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one Cl (6), OCH₂(2-OCH₃C₆H₄) (7), C₃H₇ (4) C₂₀H₁₉ClO₄ 358.82 Bulkier substituent at position 7; potential for altered bioactivity
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one Cl (6), OH (7), CH₃ (3,4) C₁₁H₉ClO₃ 224.64 Increased steric hindrance; computational studies suggest high logP (2.5)
6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one Cl (6), OH (7), C₆H₅ (4) C₁₅H₉ClO₃ 272.68 Aromatic group at position 4; potential π-π interactions in crystal packing

Key Observations :

The 2-methoxyphenylmethoxy group at position 7 (C₂₀H₁₉ClO₄) introduces steric bulk and polarity, which may affect binding to biological targets .

Hydrogen Bonding and Crystal Packing :

  • The hydroxyl group at position 7 facilitates hydrogen bonding, as observed in crystal structures of the methyl analog (C₁₀H₇ClO₃) . Similar interactions likely govern the solubility and stability of the propyl derivative.
  • Aromatic substituents (e.g., phenyl at position 4) promote π-π stacking, influencing solid-state properties .

Biological Activity: Fluorescent chromen-2-one derivatives with alkyl/aryl groups exhibit antimicrobial and antitumor activities, as demonstrated in studies of 5,7-dihydroxy-4-propyl analogs .

Notes

Synthesis and Characterization Challenges :

  • Substituent regiochemistry (e.g., chlorine at position 6 vs. 7) requires precise control during synthesis. Tools like SHELX (for crystallography) and Mercury CSD (for crystal structure visualization) are critical for structural validation .

Hydrogen Bonding Patterns :

  • Etter’s graph-set analysis () provides a framework for predicting intermolecular interactions, which are crucial for understanding solubility and crystallization behavior .

Further in vitro studies are recommended .

Data Gaps :

  • Experimental data on the target compound’s melting/boiling points and solubility are absent in the evidence. Computational tools (e.g., XLogP3 for logP prediction) could fill these gaps .

Biological Activity

The compound 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one , a member of the chromen-2-one family, has garnered attention for its diverse biological activities. This article delves into its biological activity, exploring various aspects such as its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Molecular Formula : C13H11ClO3
Molecular Weight : 250.68 g/mol
CAS Number : 314742-60-4

This compound is characterized by a chloro substituent at the 6-position and a hydroxy group at the 7-position, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that This compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has shown promising anticancer effects through several mechanisms:

  • Inhibition of Tumor Growth : It induces apoptosis in cancer cells by activating caspase pathways.
  • Selective Inhibition of Carbonic Anhydrases (CAs) : Recent studies highlight its selective inhibition of tumor-associated carbonic anhydrases IX and XII, which are critical in cancer metabolism and proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis; inhibition of CAs
Anti-inflammatoryModulation of inflammatory pathways

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for treating inflammatory diseases.

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits various enzymes, including carbonic anhydrases, which play a role in tumor growth.
  • Receptor Modulation : It may modulate receptors involved in apoptosis and cell proliferation, enhancing its anticancer effects.

Table 2: Comparison with Related Chromen Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivitySelectivity towards CAs
This compoundYesYesHigh
7-hydroxy-4-methylcoumarinModerateLowLow
4-hydroxycoumarinYesModerateModerate

This comparison highlights the unique properties of This compound , particularly its high selectivity towards tumor-associated carbonic anhydrases compared to other derivatives.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of This compound in vitro using human cancer cell lines. The results indicated that the compound significantly reduced cell viability at low micromolar concentrations, with IC50 values demonstrating its potent activity against specific cancer types.

Case Study 2: Antimicrobial Activity Assessment

Another research project assessed the antimicrobial activity against various pathogens. The compound exhibited notable inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent against resistant bacterial strains.

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